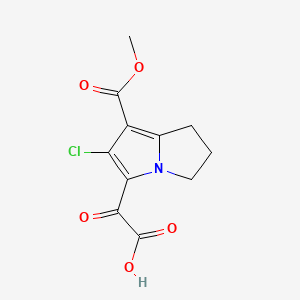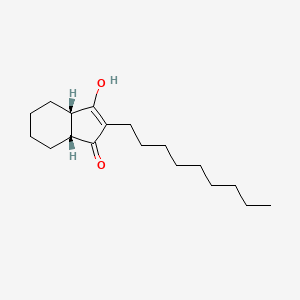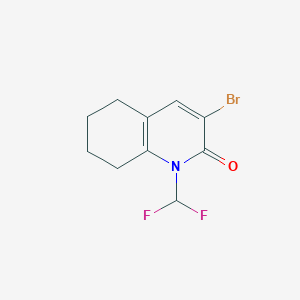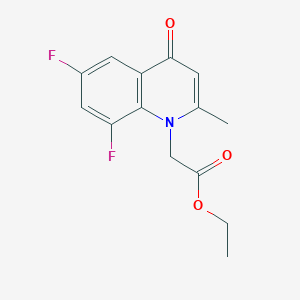
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to an indolizine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves the reaction of indolizine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where reagents like halides or alkoxides can replace the silyl groups[][2].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indolizine core, while reduction can produce reduced forms of the compound with altered functional groups[2][2].
科学研究应用
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
作用机制
The mechanism of action of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indolizine core can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Tetrakis(trimethylsiloxy)silane
- N,N-bis(trimethylsilyl)alkenesulfenamides
Uniqueness
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to its specific indolizine core structure combined with trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
88761-32-4 |
|---|---|
分子式 |
C14H25NOSi2 |
分子量 |
279.52 g/mol |
IUPAC 名称 |
6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |
InChI 键 |
SAFBRKRYCLXFOC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



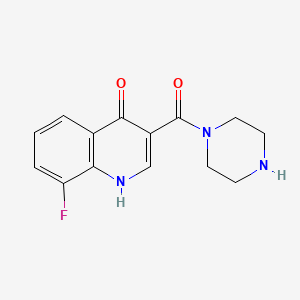
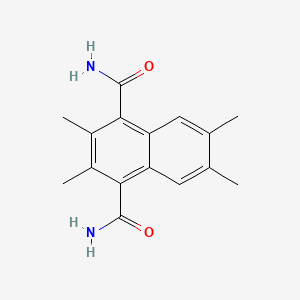
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
